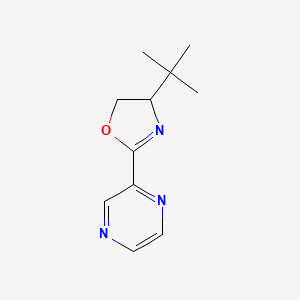
2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid is an organic compound with a unique structure that includes a dimethyl group and a methylphenyl group attached to a butenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid typically involves the reaction of acetylene with methylpropenal to form 2,2-dimethyl-3-butenoic aldehyde, which is then oxidized to yield the desired acid . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the final product.
化学反应分析
Types of Reactions: 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may uncover new therapeutic agents with unique properties.
作用机制
The mechanism by which 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed.
相似化合物的比较
2,2-Dimethyl-3-butenoic acid: This compound shares a similar backbone but lacks the methylphenyl group, resulting in different chemical properties and reactivity.
4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester: This compound has a similar structure but includes a dimethylamino group, leading to distinct applications and reactivity.
Uniqueness: 2,2-Dimethyl-3-(4-methylphenyl)but-3-enoic acid is unique due to the presence of both the dimethyl and methylphenyl groups, which confer specific chemical properties and reactivity patterns. These structural features make it a valuable compound in various research and industrial applications.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(4-methylphenyl)but-3-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-9-5-7-11(8-6-9)10(2)13(3,4)12(14)15/h5-8H,2H2,1,3-4H3,(H,14,15) |
InChI 键 |
YGDYKMNSZTWMSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=C)C(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)

![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)


![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)

![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)
![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)
![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)



